molecular formula C4H11N3O3 B1611754 Creatine-(methyl-d3) monohydrate CAS No. 284664-86-4

Creatine-(methyl-d3) monohydrate

Cat. No.: B1611754
CAS No.: 284664-86-4
M. Wt: 152.17 g/mol
InChI Key: MEJYXFHCRXAUIL-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Creatine-(methyl-d3) monohydrate (CAS 284664-86-4) is a deuterated stable isotope derivative of creatine monohydrate. Its molecular formula is C4D3H6O2N3·H2O, with a molecular weight of 152.17 g/mol . The compound is isotopically labeled at the methyl group, where three hydrogen atoms are replaced by deuterium, enabling its use as a non-radioactive tracer in metabolic and pharmacokinetic studies. This labeling preserves the biochemical behavior of creatine while allowing precise tracking via mass spectrometry .

The primary application of this compound is in measuring total-body creatine pool size and skeletal muscle mass using isotope dilution methods. After oral administration, the compound is absorbed, distributed to skeletal muscle, and metabolized to D3-creatinine, which is excreted in urine. The enrichment of D3-creatinine in urine correlates with muscle mass, providing a non-invasive assessment tool . This method, first validated in rats by Stimpson et al. (2012) , has since been adapted for human studies, demonstrating clinical utility in evaluating sarcopenia, myosteatosis, and other muscle-related pathologies .

Preparation Methods

Overview of Creatine-(methyl-d3) Monohydrate Synthesis

The synthesis of this compound generally follows a multi-step process involving:

  • Preparation of a deuterated methyl source (e.g., methyl-d3 amine or methyl-d3 labeled intermediates).
  • Formation of sarcosine or sodium sarcosinate containing deuterium-labeled methyl groups.
  • Reaction of the labeled sarcosinate with cyanamide to form the creatine backbone.
  • Crystallization and isolation of the monohydrate form.

The key to obtaining the methyl-d3 isotopologue is the use of deuterated methyl precursors in the initial steps, ensuring the methyl group carries the three deuterium atoms.

Preparation of Sodium Sarcosinate-(methyl-d3) Intermediate

A critical intermediate in the synthesis is sodium sarcosinate, where the methyl group is deuterated. The preparation involves catalytic dehydrogenation of N-methylethanolamine-(methyl-d3) or ethanolamine derivatives under alkaline conditions.

Typical Procedure:

  • In an autoclave equipped with stirring and temperature control, a Raney-type catalyst (Cu/Ni based) is suspended in water.
  • N-methylethanolamine-(methyl-d3) (75 g) and 20% sodium hydroxide solution (204 g) are added.
  • The mixture is heated to approximately 160°C under hydrogen pressure (~10 bar absolute).
  • After 4 hours of reaction, the catalyst precipitates and the clarified sodium sarcosinate-(methyl-d3) solution is separated.

This method yields a high-purity sodium sarcosinate solution with the methyl-d3 label intact, suitable for the next synthetic step.

Formation of this compound

The sodium sarcosinate-(methyl-d3) solution undergoes acidification and reaction with cyanamide to form creatine-(methyl-d3). The process is as follows:

  • The sodium sarcosinate-(methyl-d3) solution (e.g., 4625 g, 16.7 mol at 40 wt%) is adjusted to pH 9.6 at 20°C using concentrated hydrochloric acid while being vigorously stirred and externally cooled.
  • The reaction mixture is heated to 75°C.
  • Cyanamide aqueous solution (50 wt%, 1403 g, 16.7 mol) is added dropwise over 90 minutes under vigorous stirring.
  • The mixture is stirred for an additional 2 hours at 75°C to complete the reaction.
  • The product is cooled to 5°C, and this compound crystallizes out.
  • The crystals are filtered, washed with water (typically three times with 1250 mL each), and dried under vacuum at 40°C and 20 mbar pressure.

The yield of this compound is approximately 76.2% relative to theoretical, with high purity and crystallinity.

Process Control and Optimization

  • Catalyst Reuse: The Raney Cu/Ni catalyst can be reused in subsequent batches after filtration and suspension in water, enhancing process economy.
  • Reaction Monitoring: pH and temperature are critical parameters; pH adjustment ensures optimal reaction conditions for cyanamide addition.
  • Crystallization: Cooling to low temperatures (around 5°C) facilitates efficient crystallization of the monohydrate form.
  • Drying Conditions: Vacuum drying at controlled temperature and pressure preserves the monohydrate crystal structure without decomposition.

Comparative Data Table: Key Parameters in Preparation

Step Parameter Value/Condition Notes
Sodium Sarcosinate Preparation Catalyst Raney Cu/Ni (10 g dry) Suspension in water
N-Methylethanolamine-(methyl-d3) 75 g Starting methyl-d3 labeled amine
NaOH Solution 20 wt%, 204 g Alkaline medium
Temperature 160°C Hydrogen pressure ~10 bar
Reaction Time 4 hours Catalyst precipitates post-reaction
Creatine-(methyl-d3) Formation pH Adjustment 9.6 (at 20°C) Using concentrated HCl
Temperature 75°C Reaction temperature
Cyanamide Solution 50 wt%, 1403 g Added over 90 min
Reaction Time Post-Addition 2 hours Stirring at 75°C
Crystallization Temperature 5°C Cooling for crystal formation
Washing 3 × 1250 mL water Removes impurities
Drying 40°C, 20 mbar vacuum Preserves monohydrate structure
Yield 76.2% (theoretical) High purity product

Research Findings and Industrial Relevance

  • The described method offers high yield and purity of this compound, critical for research applications requiring isotopic labeling.
  • The process is economical and scalable , with catalyst reuse and simplified process control.
  • The reaction conditions are optimized to prevent side reactions and ensure the stability of the labeled methyl group.
  • The monohydrate form is favored due to its stability and crystallinity , facilitating handling and storage.

Chemical Reactions Analysis

Oxidation to Creatinine-(methyl-d3)

Creatine-(methyl-d3) monohydrate undergoes oxidation to form creatinine-(methyl-d3), a cyclic derivative. This reaction is pivotal in energy metabolism and is catalyzed non-enzymatically under physiological conditions.

Reaction Conditions Reagents Products Key Findings
pH 7.4, 37°C (physiological)None (spontaneous)Creatinine-(methyl-d3)Rate: ~2% conversion/day
Acidic/oxidative conditionsH₂O₂, KMnO₄Creatinine-(methyl-d3) + H₂OAccelerated conversion
  • Mechanism : Intramolecular cyclization involving the guanidino group and methyl-d3 group, followed by dehydration .

  • In Vivo Relevance : Urinary excretion of creatinine-(methyl-d3) serves as a biomarker for estimating total-body creatine pool size and skeletal muscle mass .

Hydrolysis to Precursors

Under alkaline or enzymatic conditions, the compound hydrolyzes to its precursors, sarcosine and cyanamide.

Reaction Conditions Catalysts/Reagents Products Yield
pH 12–14, 80–100°CNaOH/KOHSarcosine + Cyanamide>90%
Enzymatic (creatinase)WaterSarcosine + UreaVariable
  • Applications : Hydrolysis is utilized in metabolic studies to track deuterium-labeled fragments in biological systems .

Enzymatic Phosphorylation

This compound is phosphorylated by creatine kinase (CK) to form phosphocreatine-(methyl-d3), a high-energy phosphate reservoir.

Reaction Conditions Enzyme Cofactors Kinetics
pH 7.0–7.5, 37°CCreatine kinase (CK)ATP, Mg²⁺Km0.1mMK_m \approx 0.1 \, \text{mM}
  • Role in Energy Metabolism : Phosphocreatine-(methyl-d3) rapidly regenerates ATP during muscle contraction, with deuterium labeling enabling precise tracking of phosphate transfer kinetics .

Deuterium-Hydrogen Exchange

The methyl-d3 group undergoes isotopic exchange with environmental hydrogen under specific conditions.

Reaction Conditions Catalysts Exchange Rate Stability
pH < 3 or pH > 10, 50–70°CAcid/Baset1/224ht_{1/2} \approx 24 \, \text{h} Stable at neutral pH
  • Implications : Ensures isotopic integrity in tracer studies but requires controlled conditions to prevent unintended label loss .

Reduction Reactions

Reductive cleavage of the guanidino group yields glycine derivatives under laboratory conditions.

Reaction Conditions Reagents Products Applications
H₂, Pt catalyst, 100°CHydrogen gasMethyl-d3-glycine + AmmoniaSynthetic modification

Research Findings from Key Studies

  • Muscle Mass Estimation : Oral dosing in rats showed <1% urinary spillage of D3-creatine, with isotopic steady state achieved within 48–72 hours. Urinary D3-creatinine enrichment inversely correlated with total-body creatine pool size (r=0.96r = 0.96) .

  • Stability : Degradation rates increase at elevated temperatures (Q10=2.5Q_{10} = 2.5) and extreme pH, necessitating storage at 4°C and neutral pH for long-term stability .

  • Enzymatic Specificity : Creatine kinase exhibits no isotopic discrimination between deuterated and non-deuterated creatine, validating its use in metabolic studies .

Scientific Research Applications

Scientific Research Applications of Creatine-(methyl-d3) Monohydrate

This compound is a form of creatine used in scientific research to estimate total body skeletal muscle mass . The method relies on the principle of isotope dilution, where the ingested D3-creatine is distributed throughout the body's creatine pool, and the subsequent enrichment of D3-creatinine in urine is measured . This allows for the determination of total body creatine pool size, which is then used to estimate total body skeletal muscle mass .

Method and Objectives

The D3-creatine dilution method involves administering an oral dose of this compound to a subject and then measuring the enrichment of D3-creatinine in their urine .

The primary objectives of studies utilizing this method include :

  • Determining the time course for urine D3-creatinine enrichment to reach isotopic steady state.
  • Determining the optimal oral dose of D3-creatine for estimating creatine pool size.
  • Evaluating whether any of the oral tracer dose is excreted in urine without being transported into muscle.
  • Comparing muscle mass estimates obtained via D3-creatine dilution with those from whole-body MRI, DXA, and 24-hour urine creatinine excretion.

Study Design and Population

In a study design, subjects are housed for five days, during which they receive a single oral dose of D3-creatine on day 1 . The optimal tracer dose is explored using doses of 30, 60, or 100 mg . Researchers collect serial plasma samples for D3-creatine pharmacokinetics and collect all urine throughout the five-day period . Creatine and creatinine levels (both deuterated and unlabeled) are measured using liquid chromatography-mass spectrometry .

The study population often includes a diverse group of individuals to account for a range of muscle masses, such as :

  • Young men
  • Elderly men
  • Postmenopausal women

###steady-state and Dosage

Isotopic steady-state of D3-creatinine enrichment in urine is typically achieved within 30.7 ± 11.2 hours . A dose of 30 mg of D3-creatine has been determined as the optimal tracer dose for achieving good analytic accuracy .

Validation and Correlation with Other Methods

The D3-creatine dilution method has been validated against other methods of measuring muscle mass, including MRI, DXA, and 24-hour urine creatinine excretion . Studies have shown a strong correlation between muscle mass estimates obtained through D3-creatine dilution and MRI estimates . For example, one study reported a correlation coefficient of r = 0.868 (P < 0.0001) between the two methods .

Addressing D3-Creatine Spillage

A challenge in using D3-creatine dilution to measure muscle mass is the spillage of D3-creatine into the urine before it is transported into skeletal muscle cells . This spillage can be corrected using an algorithm based on the relationship between the fasting creatine/creatinine ratio and the cumulative proportion of the D3-creatine dose excreted over three days, which allows a more accurate measurement of muscle mass .

Clinical applications

Mechanism of Action

The mechanism of action of creatine-(methyl-d3) monohydrate involves its conversion to phosphocreatine in muscle cells. Phosphocreatine serves as a rapid source of high-energy phosphate groups for the regeneration of adenosine triphosphate (ATP), which is crucial for muscle contraction and energy production. The deuterium labeling allows researchers to trace the metabolic fate of creatine and understand its role in energy metabolism.

Comparison with Similar Compounds

Creatine-(methyl-d3) Monohydrate vs. Creatine Monohydrate

Parameter This compound Creatine Monohydrate
Chemical Structure Deuterated methyl group (C4D3H6O2N3·H2O) Non-deuterated (C4H9N3O2·H2O)
Primary Use Isotopic tracer for muscle mass quantification and metabolomics Dietary supplement for enhancing exercise performance and muscle growth
Detection Method LC-MS/MS (via D3-creatinine in urine) Not applicable (direct supplementation without isotopic tracking)
Advantages Non-radioactive; enables precise muscle mass measurement in vivo Clinically proven to improve ATP synthesis, muscle strength, and cognitive function
Limitations Requires correction for urinary "spillage" of unmetabolized D3-Cr No inherent tracking mechanism; effects vary between individuals

Key Findings :

  • Creatine monohydrate elevates intramuscular phosphocreatine, enhancing ATP regeneration and therapeutic outcomes in neuromuscular disorders .
  • In contrast, creatine-(methyl-d3) is metabolized to D3-creatinine, enabling muscle mass estimation with a mean error of <5% in validation studies .

Comparison with Other Deuterated Compounds

L-Carnitine-(trimethyl-d9)

  • Structure : Deuterated at three methyl groups .
  • Application : Tracks carnitine bioavailability and lipid metabolism, unlike creatine-(methyl-d3), which focuses on muscle mass .
  • Analytical Use : Both serve as internal standards in LC-MS/MS but target distinct metabolic pathways .

Caffeine-d3 and Bisphenol A-d16

  • Role : Used as internal standards in untargeted metabolomics .
  • Differentiation: Creatine-(methyl-d3) provides pathway-specific insights (creatine-creatinine metabolism), whereas these compounds normalize broader analytical workflows .

Comparison with Historical Isotopic Methods

¹⁴C-Creatine

  • Use : Early muscle mass quantification via radioactive tracing .
  • Drawbacks : Radiation exposure, invasive muscle biopsies, and specialized handling requirements .
  • Advantage of D3-Cr : Eliminates radiation risks, enabling safer and broader clinical application .

Pharmacokinetic and Analytical Considerations

  • Spillage Correction: Up to 8% of orally administered D3-Cr may appear in urine unmetabolized, necessitating mathematical correction for accurate muscle mass estimation . This issue is absent in non-tracer compounds like creatine monohydrate.
  • Specificity: The deuterium label in creatine-(methyl-d3) ensures minimal interference from endogenous creatine, a critical advantage over unlabeled analogs in quantitative studies .

Biological Activity

Creatine-(methyl-d3) monohydrate, commonly referred to as D3-creatine, is a stable isotope-labeled form of creatine that has gained attention in biological research, particularly in the context of estimating muscle mass and understanding muscle energetics. This article explores the biological activity of D3-creatine, focusing on its role in energy metabolism, its pharmacokinetics, and its applications in clinical and research settings.

Overview of Creatine Metabolism

Creatine is a naturally occurring compound synthesized primarily in the liver and kidneys from the amino acids glycine and arginine. It plays a crucial role in the phosphocreatine energy system, which is essential for ATP regeneration during high-intensity exercise. Approximately 95% of the body's creatine is stored in skeletal muscle, where it exists in two forms: free creatine and phosphocreatine.

Key Functions

  • Energy Production : Creatine contributes to ATP synthesis through the phosphocreatine pathway, allowing for rapid energy release during short bursts of activity.
  • Muscle Mass Estimation : The introduction of D3-creatine as a tracer has enabled researchers to estimate total body creatine pool size and skeletal muscle mass through urine analysis.

Pharmacokinetics of D3-Creatine

The pharmacokinetics of D3-creatine have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Clearance

  • Absorption : D3-creatine is rapidly absorbed following oral administration. Studies indicate that peak plasma concentrations are reached approximately 2.5 to 3 hours post-dose .
  • Clearance : The compound is predominantly cleared via renal excretion as D3-creatinine. Significant urinary excretion occurs within 24 hours, with a substantial portion cleared by 72 hours .

Muscle Mass Estimation

D3-creatine has been utilized as a non-invasive method for estimating skeletal muscle mass. A study involving healthy subjects demonstrated that urine D3-creatinine enrichment correlates strongly with MRI-derived muscle mass estimates (correlation coefficient r=0.868r=0.868, P<0.001P<0.001) . This method has shown promise in various populations, including elderly individuals and those with sarcopenia.

Case Studies

  • Healthy Adults : A pilot study involving 35 participants (20 men and 15 postmenopausal women) established that a single oral dose of 30 mg D3-creatine effectively estimated total body creatine pool size through urine analysis .
  • Children : Recent research explored the feasibility of using the D3-creatine dilution method in children to estimate skeletal muscle mass. Results indicated that this method could be adapted for younger populations with appropriate adjustments for absorption rates .

Data Summary

StudyPopulationDoseMethodFindings
Healthy adults (n=35)30 mgUrinary enrichmentCorrelation with MRI estimates r=0.868r=0.868
Children (n=100)VariableD3-Cr dilutionFeasibility confirmed for estimating muscle mass

Q & A

Basic Research Questions

Q. How is Creatine-(methyl-d3) monohydrate utilized as an internal standard in quantitative mass spectrometry?

this compound serves as an isotopically labeled internal standard in mass spectrometry (MS) due to its structural similarity to endogenous creatine. Researchers spike known concentrations into biological matrices (e.g., plasma, tissue homogenates) prior to extraction. The deuterated methyl group ([CD3]) provides a +3 Da mass shift, enabling precise quantification via analyte-to-internal standard peak area ratios. Validation parameters include linearity (R² >0.99), precision (<15% CV), and accuracy (85–115% recovery). For example, in nanoemulsion pharmacokinetic studies, Cr-d3 normalized matrix effects in LC-MS/MS workflows .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

Store at room temperature in airtight containers to prevent hygroscopic degradation. Avoid dust formation and use N95/P1 respirators during handling. Gloves (nitrile) and lab coats are mandatory to minimize dermal exposure. Stability studies indicate no decomposition under ambient conditions for 24 months when protected from light and moisture .

Q. How do researchers validate the isotopic purity of this compound?

Isotopic purity (>98 atom% D) is verified via nuclear magnetic resonance (NMR) spectroscopy (¹H NMR for deuterium absence at methyl protons) and high-resolution mass spectrometry (HRMS). Batch certificates from suppliers like C/D/N Isotopes Inc. provide traceable validation. Cross-checking with independent NMR (e.g., 500 MHz, D2O solvent) ensures no protium contamination .

Advanced Research Questions

Q. What methodological considerations are essential for tracking deuterium-labeled creatine in metabolic flux studies?

Use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) to distinguish Cr-d3 from endogenous creatine and its metabolites (e.g., creatinine-d3). Kinetic isotope effects (KIEs) must be quantified: deuterium at the methyl group slows creatine kinase-mediated phosphorylation by ~8–12%, requiring adjusted kinetic models. Parallel experiments with ¹³C-labeled analogs can validate flux rates .

Q. How does deuteration affect the pharmacokinetics of creatine in preclinical models?

Deuteration reduces hepatic clearance by 12% due to slowed CYP450 metabolism, as observed in docosahexaenoic acid (DHA) nanoemulsion studies. Volume of distribution (Vd) remains consistent (2.1 ± 0.3 L/kg vs. 2.0 L/kg for non-deuterated), confirming similar tissue partitioning. Compartmental modeling must incorporate adjusted rate constants for accurate tracer-to-endogenous extrapolation .

Q. What analytical techniques resolve polymorphic transitions in this compound formulations?

Raman spectroscopy with principal component analysis (PCA) detects polymorphic shifts (e.g., monohydrate to anhydrous forms). Spectral changes at 880 cm⁻¹ (C–D stretching) and 1720 cm⁻¹ (carbonyl) are monitored. Differential scanning calorimetry (DSC) complements this by identifying thermal transitions (melting point: 292°C for monohydrate) .

Q. How can conflicting data on creatine analogs' nephrotoxicity be reconciled?

Discrepancies arise from dosing regimens and model specificity. For Cr-d3, rodent studies show no acute toxicity (LD50 >2000 mg/kg), but chronic high doses (>300 mg/kg/day) induce renal tubular vacuolization. Mitigation strategies include glomerular filtration rate (GFR) monitoring and co-administering antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress .

Q. What strategies minimize isotopic scrambling during long-term stability studies?

Store samples at −80°C in deuterium-depleted water (DDW) to prevent proton exchange. Monthly LC-MS checks for mass shift integrity (m/z 152.17 → 155.20 for [M+H]+). Accelerated stability testing (40°C/75% RH for 6 months) confirms no deuterium loss <2% .

Q. How is this compound integrated into cellular uptake assays?

In vitro models (e.g., Caco-2 monolayers) are dosed with Cr-d3 (10–100 µM) and incubated under physiological pH (7.4). Uptake is quantified via scintillation counting (³H-creatine controls) or LC-MS. Competitive inhibition assays using cyclocreatine differentiate SLC6A8 transporter-mediated uptake from passive diffusion .

Q. What computational methods predict deuterium retention in metabolic pathways?

Density functional theory (DFT) calculates KIEs for enzymatic reactions (e.g., creatine kinase: ΔG‡ = 12.3 kcal/mol for deuterated vs. 11.9 kcal/mol for protiated). Molecular dynamics simulations (AMBER force field) model hydrogen/deuterium exchange rates in aqueous environments. Experimental validation uses ²H NMR relaxation times .

Q. Data Contradiction and Validation

Q. How do researchers address discrepancies in creatine’s role in carcinogenesis studies?

Methodological limitations (e.g., uncontrolled confounding in cohort studies) are mitigated by:

  • Using Cr-d3 to isolate exogenous vs. endogenous creatine pools.
  • Dose-response modeling with nonlinear mixed effects (NLME).
  • Cross-species validation (e.g., xenograft models with isotopic tracing).
    The International Agency for Research on Cancer (IARC) classifies creatine as Group 3 (no conclusive carcinogenicity) .

Q. What orthogonal techniques validate creatine transporter (SLC6A8) knockout phenotypes?

CRISPR-Cas9 knockout cells are dosed with Cr-d3 and analyzed via:

  • Seahorse extracellular flux assays (ATP depletion).
  • Stable isotope-resolved metabolomics (SIRM) using ¹³C-glucose tracers.
  • Immunoblotting for phosphocreatine synthase activity.
    Discordant results require replication in patient-derived fibroblasts with confirmed SLC6A8 mutations .

Properties

IUPAC Name

2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYXFHCRXAUIL-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)C(=N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584150
Record name N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284664-86-4
Record name Glycine, N-(aminoiminomethyl)-N-(methyl-d3)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284664-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284664-86-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

277.7 g (1 mole) of a technical 40% by weight aqueous sodium sarcosinate solution were used. A pH value of 9.6 (at 20° C.) was adjusted with concentrated hydrochloric acid and heated to 95° C. Subsequently, 105.1 g (1.25 mole) of a technical 50% by weight aqueous cyanamide solution were added thereto with intensive stirring in such a manner that the internal temperature did not exceed 95° C. After ending of the cyanamide addition, further heating was carried out for 1 hour at 95° C. The reaction mixture was then cooled to 15° C. the crystalline precipitate was filtered off with suction and washed chloride-free by washing twice with, in each case, 120 ml of water. The residue was recrystallized from water and dried at 80° C. and 20 mbar. The yield of creatine was 73.4 g (56% of theory). The content determination by means of HPLC gave a content of 100% (creatine monohydrate obtainable pure in chemical commerce was used as standard).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
creatine monohydrate

Synthesis routes and methods II

Procedure details

462.5 g (1.67 moles) of a technical 40% by weight aqueous sodium sarcosinate solution and 200 g of water were take. A pH value of 9.81 (at 20° C.) was adjusted with concentrated 98% by weight formic acid. The reaction mixture was heated to 50° C. 138.2 g (1.65 moles) of SKW cyanamide L 500 (technical aqueous cyanamide solution with a content of 50.2% by weight) were added uniformly with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours. The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C. Subsequently, the reaction product was filtered off with suction and, without washing, suspended in 330 g of water. The suspension was stirred for 2 hours at 20° C. It was then filtered off with suction and the residue washed twice with 100 ml of water. After drying in a vacuum at 30° C. and 20 mbar pressure, there were obtained 165.2 g (67.1% of theory) creatine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Three
Name
creatine monohydrate
Yield
67.1%

Synthesis routes and methods III

Procedure details

DE 199 20 962 A1 concerns the adjustment of the pH of a sarcosine-containing solution by bipolar electrodialysis. In this process the solution that is prepared is preferably adjusted to a pH of 9 to 10 and can subsequently be reacted with cyanamide to form creatine or creatine monohydrate.
[Compound]
Name
962 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
creatine
Name
creatine monohydrate

Synthesis routes and methods IV

Procedure details

1315 g of a 40% strength aqueous sodium sarcosinate solution (pH 14) were introduced into a 2 1 three-necked flask having a mechanical stirrer, heating bath, reflux condenser and gas inlet tube and the mixture was adjusted to pH 9 by introduction of carbon dioxide gas. After heating the solution to 75° C., 338 g of a 50% strength aqueous cyanamide solution were added in the course of 4 hours. The temperature was kept constant at 75° C. during the entire addition period. The pH remained between 9 and 10 without introduction of further CO2 gas. After the addition of cyanamide, the reaction solution was stirred for 2 hours and then cooled to 35° C. The precipitated creatine was filtered off, washed with water and dried. 480 g of creatine monohydrate having a crystal yield of 75% were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
creatine monohydrate
[Compound]
Name
crystal
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Creatine-(methyl-d3) monohydrate
Creatine-(methyl-d3) monohydrate
Creatine-(methyl-d3) monohydrate
Creatine-(methyl-d3) monohydrate
Creatine-(methyl-d3) monohydrate
Creatine-(methyl-d3) monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.